

A Comparative Guide to the NMR Characterization of Methyl Thiane-4-carboxylate

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Compound of Interest

Compound Name: Methyl thiane-4-carboxylate

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This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **methyl thiane-4-carboxylate**, a saturated heterocyclic compound relevant in medicinal chemistry and drug development. Due to the limited availability of experimental spectra for **methyl thiane-4-carboxylate**, this guide presents predicted data alongside experimental data for analogous compounds—methyl tetrahydropyran-4-carboxylate and methyl cyclohexane-4-carboxylate—to offer a comprehensive understanding of its spectral features.

Comparison of ^1H and ^{13}C NMR Data

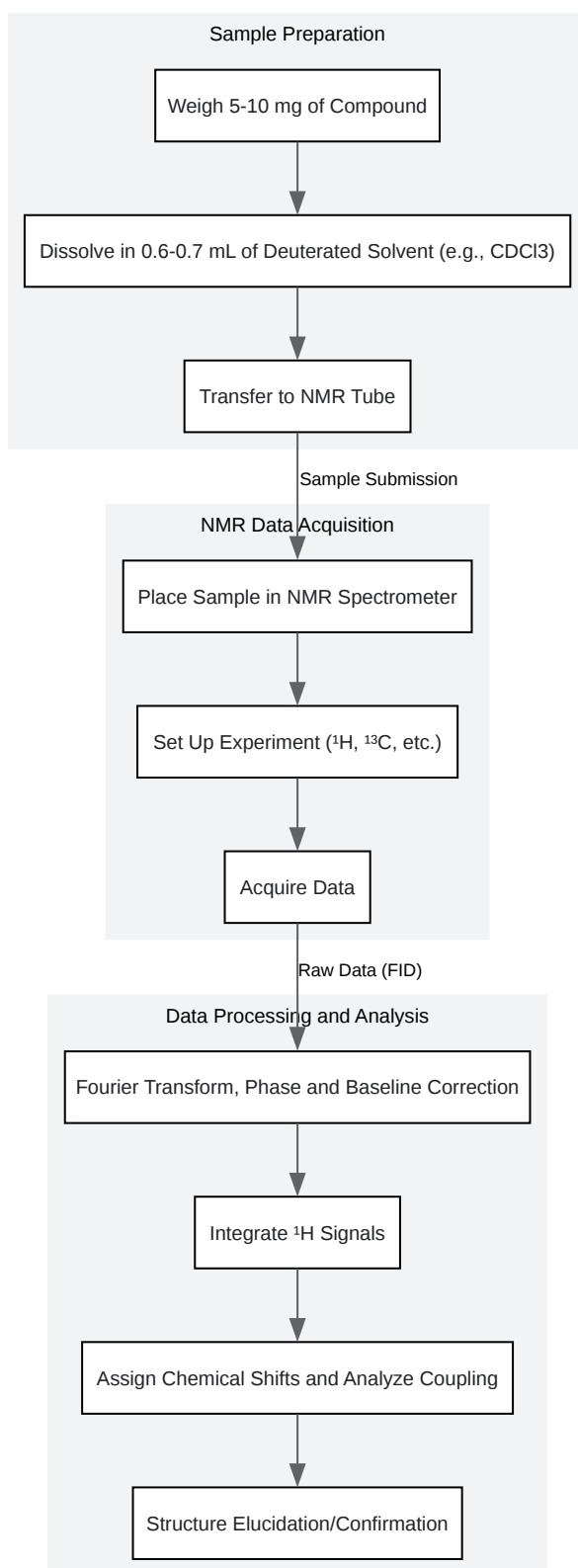
The structural similarity between **methyl thiane-4-carboxylate** and its oxygen (tetrahydropyran) and carbon (cyclohexane) analogues allows for a valuable comparison of the influence of the heteroatom on the chemical shifts of the ring protons and carbons. The electronegativity of the heteroatom ($\text{O} > \text{S} > \text{C}$) is expected to have a notable effect on the deshielding of adjacent nuclei.

Below is a summary of the predicted ^1H and ^{13}C NMR data for **methyl thiane-4-carboxylate** and the experimental data for its analogues.

Compound Name	Ring Position	¹ H Chemical Shift (δ ppm)	¹³ C Chemical Shift (δ ppm)	Data Source
Methyl thiane-4-carboxylate	CH ₃	~3.67 (s)	~52.0	Predicted
C=O	-	~175.0	Predicted	
C4	~2.5-2.6 (m)	~41.0	Predicted	
C3, C5 (ax)	~1.9-2.0 (m)	~32.0	Predicted	
C3, C5 (eq)	~2.1-2.2 (m)	~32.0	Predicted	
C2, C6 (ax)	~2.6-2.7 (m)	~29.0	Predicted	
C2, C6 (eq)	~2.8-2.9 (m)	~29.0	Predicted	
Methyl tetrahydropyran-4-carboxylate	CH ₃	3.65 (s)	-	Experimental
C=O	-	-	-	
C4	2.47-2.52 (m)	-	Experimental	
C3, C5	1.70-1.80 (m)	-	Experimental	
C2, C6	3.34-3.43 (m), 3.88-3.95 (m)	-	Experimental	
Methyl cyclohexane-4-carboxylate	CH ₃	3.66 (s)	51.4	Experimental[1] [2]
C=O	-	176.6	Experimental[2]	
C4	2.25-2.35 (m)	42.9	Experimental[1]	
C3, C5	1.20-1.60 (m)	28.9	Experimental[1] [2]	
C2, C6	1.75-2.05 (m)	25.5	Experimental[1] [2]	

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a small molecule like **methyl thiane-4-carboxylate** using NMR spectroscopy.



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References

- 1. Methyl cyclohexanecarboxylate(4630-82-4) ¹H NMR spectrum [chemicalbook.com]
- 2. Methyl cyclohexanecarboxylate(4630-82-4) ¹³C NMR spectrum [chemicalbook.com]
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